An In-depth Technical Guide to (4-chloro-2-Methylphenoxy)acetic Acid: Chemical and Physical Properties
An In-depth Technical Guide to (4-chloro-2-Methylphenoxy)acetic Acid: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
(4-chloro-2-Methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely used for the control of broadleaf weeds.[1][2][3] This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and a visualization of its mode of action and environmental fate. All quantitative data is summarized for clarity and ease of comparison.
Chemical and Physical Data
The fundamental chemical and physical characteristics of (4-chloro-2-Methylphenoxy)acetic acid are summarized in the tables below. These properties are crucial for understanding its environmental behavior, formulating effective applications, and developing analytical methods.
Table 1: General and Physical Properties of MCPA
| Property | Value | Source |
| Appearance | White to light brown solid/crystalline powder with a characteristic odor.[1][3][4][5] | [1][3][4][5] |
| Molecular Formula | C₉H₉ClO₃ | [1][4] |
| Molar Mass | 200.62 g/mol | [1][2][4][6] |
| Density | 1.18 - 1.21 g/cm³ | [1][4] |
| Melting Point | 114 to 119 °C (237 to 246 °F; 387 to 392 K) | [1][2][4][6][7] |
| Boiling Point | Decomposes before boiling. | [8] |
| Vapor Pressure | 0.2 mPa @ 20 °C | [6] |
Table 2: Solubility and Partitioning Properties of MCPA
| Property | Value | Conditions | Source |
| Water Solubility | 825 mg/L | 23-25 °C (acid form) | [1][6] |
| 866 g/L | (amine salt) | [1][4] | |
| 5 mg/L | (ester form) | [1][4] | |
| Solubility in Organic Solvents | Very soluble in ether, ethanol, toluene, xylene; Soluble in methanol.[6] | [6] | |
| Dissociation Constant (pKa) | 3.07 - 3.13 | [3][5][9] | |
| Octanol/Water Partition Coefficient (log Kow) | 3.25 | [3] | |
| Adsorption Coefficient (Koc) | 100 (acid); 20 (salts, estimated); 1000 (ester, estimated) | [6] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of (4-chloro-2-Methylphenoxy)acetic acid.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for its determination is the capillary method.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry MCPA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.
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Heating: The capillary tube is placed in the heating block adjacent to the thermometer bulb. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
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Observation: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2) are recorded.
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Melting Range: The melting range is reported as T1-T2. For a pure substance, this range is typically narrow.
Determination of Water Solubility (OECD Guideline 105)
The water solubility of a chemical substance is a determining factor in its environmental transport and fate. The OECD Guideline 105 (Water Solubility) provides standardized methods for its measurement. For a substance like MCPA with solubility above 10⁻² g/L, the flask method is appropriate.
Methodology:
-
Apparatus: A constant temperature water bath, a mechanical shaker, and analytical equipment for concentration determination (e.g., HPLC-UV) are required.
-
Procedure:
-
An excess amount of MCPA is added to a flask containing purified water.
-
The flask is agitated in the constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is allowed to stand to let undissolved particles settle.
-
A sample of the supernatant is carefully withdrawn, filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles, and the concentration of MCPA in the filtrate is determined using a suitable analytical method.
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The process is repeated with different equilibration times until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.
-
Determination of Dissociation Constant (pKa) by Potentiometric Titration
The pKa value indicates the strength of an acid in a solution. For a weak acid like MCPA, potentiometric titration is a precise method for its determination.
Methodology:
-
Sample Preparation: A known concentration of MCPA is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the solubility in pure water is limited.
-
Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used. A burette is used to dispense a standard solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: The MCPA solution is titrated with the standard NaOH solution. The pH of the solution is recorded after each incremental addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve.
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pKa Calculation: The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.
Signaling Pathways and Experimental Workflows
Mode of Action: Synthetic Auxin Signaling Pathway
MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[1] The signaling pathway is initiated by the binding of MCPA to an auxin receptor, which triggers a cascade of events leading to changes in gene expression that regulate plant growth.
Caption: MCPA mimics natural auxin, leading to the degradation of Aux/IAA repressors and subsequent activation of auxin response genes, causing uncontrolled plant growth.
Environmental Fate: Biodegradation Pathway of MCPA
In the soil, MCPA is primarily degraded by microorganisms. The degradation process involves the cleavage of the ether linkage or hydroxylation of the methyl group, leading to the formation of less active metabolites.
Caption: Microbial degradation of MCPA in soil primarily occurs via ether cleavage or methyl hydroxylation, leading to the formation of metabolites that are further broken down.
Experimental Workflow: Analysis of MCPA Residues in Soil
The analysis of herbicide residues in environmental samples like soil is crucial for monitoring and risk assessment. A typical workflow involves sample preparation, extraction, cleanup, and instrumental analysis.
Caption: A generalized workflow for the analysis of MCPA residues in soil, from sample collection to final reporting.
References
- 1. oecd.org [oecd.org]
- 2. scribd.com [scribd.com]
- 3. filab.fr [filab.fr]
- 4. laboratuar.com [laboratuar.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
